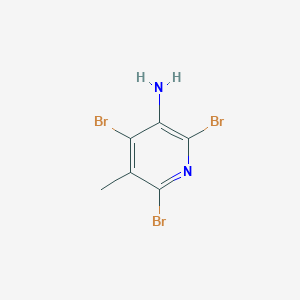

2,4,6-Tribromo-5-methylpyridin-3-amine

Descripción general

Descripción

2,4,6-Tribromo-5-methylpyridin-3-amine is a brominated pyridine derivative with the molecular formula C6H5Br3N2 and a molecular weight of 344.83 g/mol . This compound is characterized by the presence of three bromine atoms and a methyl group attached to a pyridine ring, making it a valuable intermediate in various chemical syntheses.

Métodos De Preparación

The synthesis of 2,4,6-Tribromo-5-methylpyridin-3-amine typically involves the bromination of 3-methylpyridine. One common method employs N-bromosuccinimide (NBS) as the brominating agent in the presence of an iodine catalyst. The reaction proceeds through the formation of a tribromomethyl pyridinamine intermediate, which is then treated with various reagents to yield the final product. Industrial production methods may involve similar bromination reactions, optimized for large-scale synthesis.

Análisis De Reacciones Químicas

2,4,6-Tribromo-5-methylpyridin-3-amine undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents such as arylboronic acids in Suzuki cross-coupling reactions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under specific conditions, although detailed studies on these reactions are limited.

Major Products: The major products formed from these reactions depend on the reagents and conditions used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

TBMP has garnered attention for its biological activity, particularly as a potential anticancer agent and antimicrobial compound.

- Anticancer Activity : TBMP has shown promise in photodynamic therapy (PDT). When activated by specific wavelengths of light, it generates reactive oxygen species that induce cell death in cancerous tissues. Studies have demonstrated significant cytotoxic effects on various cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

- Antimicrobial Properties : The compound exhibits moderate antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its minimum inhibitory concentration (MIC) values range from 4.69 to 156.47 µM against strains such as Staphylococcus aureus and Escherichia coli. Additionally, it shows antifungal activity against Candida albicans and Fusarium oxysporum, indicating broad-spectrum antimicrobial potential .

Catalysis

TBMP serves as a ligand in transition metal-catalyzed reactions. The presence of bromine atoms enhances the coordination with metals, improving the catalyst's activity and selectivity.

- Suzuki Cross-Coupling Reactions : TBMP has been utilized in Suzuki cross-coupling reactions, facilitating the formation of carbon-carbon bonds with good to excellent yields. This application underscores its utility in organic synthesis .

Material Science

In material chemistry, TBMP is explored for its potential as a chiral dopant in liquid crystal technology.

- Liquid Crystal Applications : Due to its molecular structure, TBMP can induce chirality within liquid crystal mixtures, which is essential for manufacturing displays. The compound's ability to undergo selective reactions makes it suitable for enhancing the performance of liquid crystal displays .

Analytical Chemistry

TBMP is employed as an NMR shift reagent due to its electron-withdrawing bromine atoms.

- NMR Spectroscopy : By inducing shifts in NMR spectra of nearby nuclei, TBMP aids in the structural elucidation of organic molecules. This application is crucial for researchers needing detailed structural information .

Photodynamic Therapy

A study focusing on PDT applications demonstrated that TBMP derivatives effectively targeted cancer cells, leading to significant tumor size reductions upon irradiation. This highlights TBMP's dual role as both a therapeutic agent and a targeting moiety in cancer treatment .

Cytochrome P450 Inhibition

Research indicated that TBMP selectively inhibits cytochrome P450 enzymes, impacting drug metabolism pathways significantly. Such interactions are essential for understanding potential drug-drug interactions when TBMP is co-administered with other therapeutic agents .

Mecanismo De Acción

The mechanism of action of 2,4,6-Tribromo-5-methylpyridin-3-amine and its derivatives involves interactions with molecular targets such as enzymes and receptors. The compound’s bromine atoms and pyridine ring play crucial roles in these interactions, influencing the compound’s reactivity and biological activity . Density functional theory (DFT) studies have been conducted to understand the electronic transitions and reactivity indices of the compound .

Comparación Con Compuestos Similares

2,4,6-Tribromo-5-methylpyridin-3-amine can be compared with other brominated pyridine derivatives, such as:

5-Bromo-2-methylpyridin-3-amine: This compound has one bromine atom and is used in similar synthetic applications.

2,4,6-Tribromopyridine: Lacks the methyl group but has three bromine atoms, making it less sterically hindered.

Actividad Biológica

2,4,6-Tribromo-5-methylpyridin-3-amine (TBMP) is a brominated derivative of 5-methylpyridin-3-amine that has garnered attention due to its significant biological activity. This compound is characterized by the presence of three bromine atoms at the 2, 4, and 6 positions of the pyridine ring, contributing to its unique reactivity and potential applications in medicinal chemistry and catalysis.

- Chemical Formula : C₆H₅Br₃N₂

- Molecular Weight : Approximately 344.8 g/mol

- Structural Features : The arrangement of bromine atoms enhances TBMP's reactivity compared to less substituted derivatives.

Research indicates that TBMP interacts with various biological targets, including enzymes and receptors. Notably, it has been shown to selectively inhibit cytochrome P450 enzymes, which play crucial roles in drug metabolism and pharmacokinetics. This inhibition can significantly impact the efficacy and safety profiles of co-administered drugs.

Anticancer Activity

TBMP has demonstrated promising results in photodynamic therapy (PDT), where it selectively accumulates in cancerous tissues. Upon activation by specific wavelengths of light, it generates singlet oxygen, leading to cell death and reduced tumor size. Studies have reported significant cytotoxic effects on various cancer cell lines, indicating its potential as an anticancer agent.

Antimicrobial Properties

The compound exhibits moderate antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its minimum inhibitory concentration (MIC) values range from 4.69 to 156.47 µM against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, TBMP shows antifungal activity against Candida albicans and Fusarium oxysporum, further highlighting its broad-spectrum antimicrobial potential .

Case Studies

- Photodynamic Therapy : In a study focused on PDT applications, TBMP derivatives were shown to effectively target cancer cells, resulting in significant reductions in tumor size upon irradiation. This suggests a dual role for TBMP as both a therapeutic agent and a targeting moiety in cancer treatment.

- Cytochrome P450 Inhibition : Another study highlighted TBMP's selective inhibition of cytochrome P450 enzymes, which could lead to altered drug metabolism pathways. Such interactions are crucial for understanding potential drug-drug interactions when TBMP is co-administered with other therapeutic agents.

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and key features of compounds related to TBMP:

| Compound Name | Similarity Index | Key Features |

|---|---|---|

| 2-Bromo-4,6-dimethylpyridin-3-amine | 0.98 | Contains two methyl groups; less brominated |

| 2-Bromo-6-methylpyridin-3-amine | 0.79 | Only one bromine; different substitution pattern |

| 2-Bromo-4-chloro-5-methylpyridin | 0.79 | Contains chlorine instead of multiple bromines |

| 2-Bromo-3-methylpyridine | 0.85 | Lacks additional bromine substitutions |

The unique arrangement of bromine atoms in TBMP enhances its reactivity and biological activity compared to its analogs, allowing for diverse functionalization possibilities that are not available in less substituted derivatives.

Propiedades

IUPAC Name |

2,4,6-tribromo-5-methylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br3N2/c1-2-3(7)4(10)6(9)11-5(2)8/h10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XODVRXKJCGCDSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(N=C1Br)Br)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20560035 | |

| Record name | 2,4,6-Tribromo-5-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20560035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126325-52-8 | |

| Record name | 2,4,6-Tribromo-5-methyl-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126325-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Tribromo-5-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20560035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.